molecular formula C6H8BrCl2FN2 B12953315 (4-Bromo-2-fluoropyridin-3-yl)methanamine dihydrochloride

(4-Bromo-2-fluoropyridin-3-yl)methanamine dihydrochloride

Cat. No.: B12953315
M. Wt: 277.95 g/mol
InChI Key: QQJPSEJRTPNABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-2-fluoropyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H6BrFN2·2HCl. It is commonly used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoropyridin-3-yl)methanamine dihydrochloride typically involves the reaction of 4-bromo-2-fluoropyridine with methanamine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluoropyridin-3-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Scientific Research Applications

(4-Bromo-2-fluoropyridin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoropyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromo-2-fluoropyridin-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceuticals .

Properties

Molecular Formula

C6H8BrCl2FN2

Molecular Weight

277.95 g/mol

IUPAC Name

(4-bromo-2-fluoropyridin-3-yl)methanamine;dihydrochloride

InChI

InChI=1S/C6H6BrFN2.2ClH/c7-5-1-2-10-6(8)4(5)3-9;;/h1-2H,3,9H2;2*1H

InChI Key

QQJPSEJRTPNABL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Br)CN)F.Cl.Cl

Origin of Product

United States

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